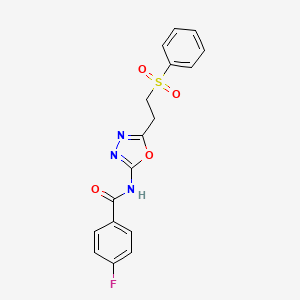

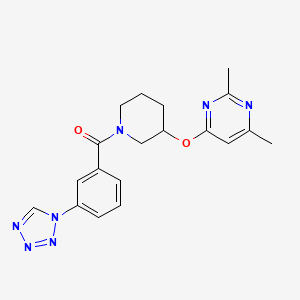

4-Nitro-N-(2-phenyl-1-(piperidine-1-carbonyl)-vinyl)-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-N-(2-phenyl-1-(piperidine-1-carbonyl)-vinyl)-benzamide, also known as NPC1161B, is a chemical compound that has been recently studied for its potential applications in medicine. NPC1161B has been found to have promising anticancer properties, making it a subject of interest for researchers in the field of oncology.

Scientific Research Applications

Synthesis and Characterization

Research into novel benzamides and their metal complexes has revealed significant bioactivity, including antibacterial properties. The structural characterization of these compounds is achieved through various analytical techniques, including IR, NMR, UV-Vis, Mass, and ESR spectral analysis. The copper complexes of these benzamides have demonstrated enhanced antibacterial activity compared to their ligand counterparts, suggesting a potential avenue for antimicrobial agent development (E. Khatiwora et al., 2013).

Material Science Applications

In the field of material science, benzamides have been employed in the synthesis of corrosion inhibitors for mild steel in acidic conditions. The study found that the introduction of electron-withdrawing or electron-donating groups significantly impacts the efficiency of these inhibitors. This research not only contributes to our understanding of corrosion inhibition mechanisms but also presents benzamides as promising candidates for protective coatings in industrial applications (Ankush Mishra et al., 2018).

Pharmacological Research

Benzamide derivatives have been explored for their prokinetic properties and potential as anti-ulcerative agents. These studies have identified compounds with significant activity, highlighting the role of the benzimidazole moiety common to proton pump inhibitors. The incorporation of this structure into benzamides offers a novel approach to enhancing their pharmacological profiles (G. Srinivasulu et al., 2005).

Organic Chemistry and Synthesis

The versatility of benzamides in organic synthesis is exemplified by their role in the development of new synthetic routes. For instance, enaminones derived from benzamides have provided novel pathways to dihydropyridazine carboxylic acids, showcasing the utility of these compounds in constructing complex heterocyclic structures (Abdulaziz Alnajjar et al., 2008).

properties

IUPAC Name |

4-nitro-N-[(E)-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c25-20(17-9-11-18(12-10-17)24(27)28)22-19(15-16-7-3-1-4-8-16)21(26)23-13-5-2-6-14-23/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,22,25)/b19-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPZODZJENEUMX-XDJHFCHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2770670.png)

![2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B2770671.png)

![1-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2770672.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2770676.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2770678.png)

![N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2770686.png)

![ethyl 5-[(1-cyanocyclobutyl)carbamoyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2770691.png)